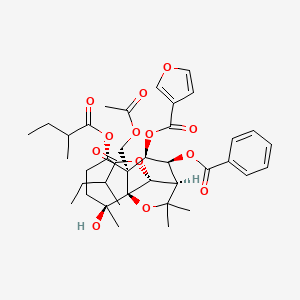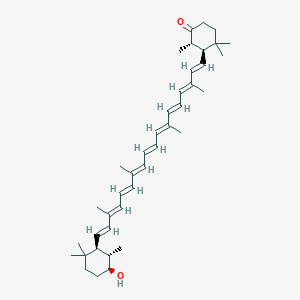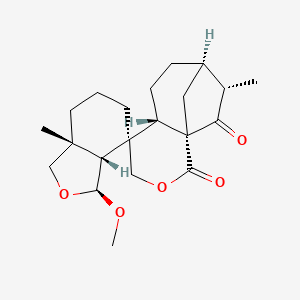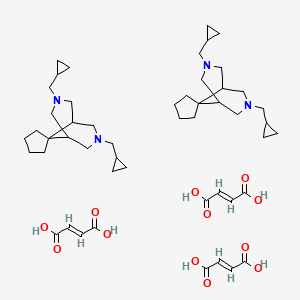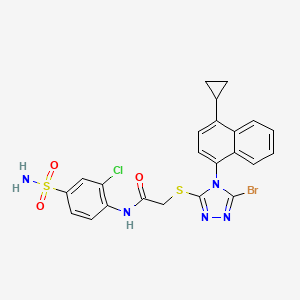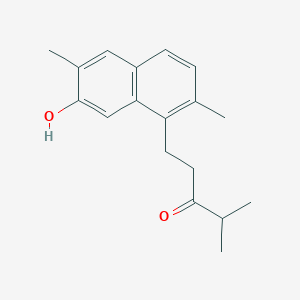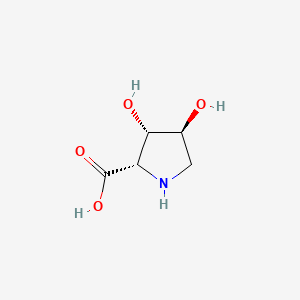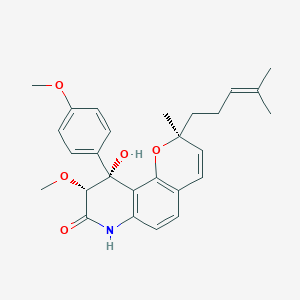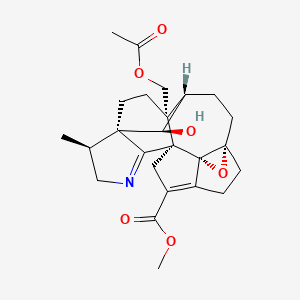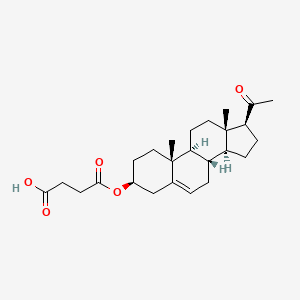
Pregnenolone succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Pregnenolone succinate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroids and steroid analogues.
Biology: Studied for its role in modulating ion channels and neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases, inflammation, and skin disorders.
Industry: Used in the formulation of topical creams and ointments for dermatological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pregnenolone succinate is synthesized by esterification of pregnenolone with succinic anhydride. The reaction typically involves the use of a base such as pyridine or triethylamine to catalyze the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Pregnenolone succinate undergoes various chemical reactions, including:
Oxidation: Conversion to pregnenolone sulfate via oxidation.
Reduction: Reduction to pregnenolone.
Substitution: Esterification reactions to form other esters.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as succinic anhydride or acetic anhydride.
Major Products Formed:
Oxidation: Pregnenolone sulfate.
Reduction: Pregnenolone.
Substitution: Various esters of pregnenolone.
Mechanism of Action
Pregnenolone succinate exerts its effects through multiple mechanisms:
Glucocorticoid Activity: Acts as a glucocorticoid, reducing inflammation and immune responses.
Neurosteroid Activity: Modulates ion channels and neurotransmitter receptors, including the GABA A receptor and NMDA receptor.
Progesterone Analogue: Forms a progesterone analogue via dehydrogenation, influencing hormonal pathways.
Comparison with Similar Compounds
Pregnenolone Acetate: Another ester of pregnenolone with similar anti-inflammatory properties.
Prebediolone Acetate: A 21-acetate ester of 21-hydroxypregnenolone with similar applications
Uniqueness: Pregnenolone succinate is unique due to its dual role as a glucocorticoid and neurosteroid. Its ability to modulate both the GABA A receptor and NMDA receptor sets it apart from other similar compounds .
Properties
CAS No. |
4598-67-8 |
|---|---|
Molecular Formula |
C25H36O5 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-[[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H36O5/c1-15(26)19-6-7-20-18-5-4-16-14-17(30-23(29)9-8-22(27)28)10-12-24(16,2)21(18)11-13-25(19,20)3/h4,17-21H,5-14H2,1-3H3,(H,27,28)/t17-,18-,19+,20-,21-,24-,25+/m0/s1 |
InChI Key |
OZZAYJQNMKMUSD-DMISRAGPSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C |
| 4598-67-8 | |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


